N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form an intermediate . This intermediate is then subjected to further reactions, including reduction and substitution, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines or other functional groups.
Substitution: Commonly involves replacing one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides (e.g., methyl iodide) or halogenating agents (e.g., chlorine gas) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent, particularly in the field of oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to act as a protein kinase inhibitor, interfering with signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-[[3-Chloro-4-(2-pyridylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolyl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide:
N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide: Used as a medical intermediate with related chemical properties.
Uniqueness
N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a protein kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C21H21ClN2O5S |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H21ClN2O5S/c1-14-10-19(27-2)20(28-3)12-21(14)30(25,26)24-15-7-8-18(17(22)11-15)29-13-16-6-4-5-9-23-16/h4-12,24H,13H2,1-3H3 |
InChI Key |
LDEXQRJDBPQZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC(=C(C=C2)OCC3=CC=CC=N3)Cl)OC)OC |
Origin of Product |
United States |
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